Home > Products > Screening Compounds P15350 > 2-(4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine-1-carbonyl)quinoxaline
2-(4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine-1-carbonyl)quinoxaline - 2197613-45-7

2-(4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine-1-carbonyl)quinoxaline

Catalog Number: EVT-3046955
CAS Number: 2197613-45-7
Molecular Formula: C23H25N7O
Molecular Weight: 415.501
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

L-838,417 (7-tert-butyl-3-(2,5-difluorophenyl)-6-(2-methyl-2H-1,2,4-triazol-3-ylmethoxy)-1,2,4-triazolo[4,3-b]pyridazine)

Compound Description: L-838,417 is a GABAA receptor ligand with unique binding properties. It acts as a partial agonist at non-α1 GABAA receptors, exhibiting partial efficacy compared to full agonists. Conversely, it acts as an antagonist at GABAA-α1 receptors, blocking the effects of agonists at this subtype. L-838,417 was investigated for its potential to generalize to the discriminative stimulus effects of chlordiazepoxide, a benzodiazepine, in rats. []

Relevance: L-838,417 shares a core [, , ]triazolo[4,3-b]pyridazine scaffold with the target compound, 2-(4-{6-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine-1-carbonyl)quinoxaline. The presence of a tert-butyl substituent on the triazolopyridazine ring further strengthens their structural similarity. This shared scaffold suggests potential similarities in their binding affinities and pharmacological profiles.

SL651498 (6-fluoro-9-methyl-2-phenyl-4-(pyrrolidin-1-yl-carbonyl)-2,9-dihydro-1H-pyridol[3,4-b]indol-1-one)

Compound Description: SL651498 is another GABAA receptor ligand that demonstrates subtype selectivity. It exhibits the highest efficacy as a full agonist at GABAA-α2 receptors. Its efficacy decreases at other subtypes, with the lowest observed at GABAA-α1 and GABAA-α5 receptors. Similar to L-838,417, SL651498 was also investigated for its capacity to generalize to the discriminative stimulus effects of chlordiazepoxide and zolpidem (a selective GABAA-α1 agonist) in rats. []

1-(3-tert-butyl-phenyl)-3-(4-([1,2,4]triazolo[4,3-a]pyridin-6-yloxy)-1,2,3,4-tetrahydro-naphthalen-1-yl)-urea derivatives

Compound Description: This class of compounds represents a series of p38 MAPK inhibitors. [] The p38 MAPK pathway is a critical signaling cascade involved in inflammatory responses. By inhibiting this pathway, these compounds exhibit anti-inflammatory effects. The patent describes various substitutions on the core structure, highlighting the structure-activity relationship and efforts to optimize the compounds' potency and selectivity.

Relevance: These derivatives share a tert-butyl phenyl substituent and a [, , ]triazolopyridine moiety with the target compound, 2-(4-{6-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine-1-carbonyl)quinoxaline. Though the triazole ring is fused to a pyridine in the derivatives and a pyridazine in the target compound, the overall structural similarities suggest potential overlap in their pharmacological targets or mechanisms of action.

Indolo-triazolo-pyridazinethiones

Compound Description: This series of heterocyclic compounds was synthesized by linking indole, 1,2,4-triazole, and pyridazine rings. [] These compounds were generated through a novel synthetic approach involving the condensation of 4-amino-5-(1H-indol-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione with various aromatic aldehydes. The reaction conditions, specifically the strength of the acid catalyst, determined the formation of either Schiff bases or the desired cyclized indolo-triazolo-pyridazinethiones.

Relevance: The indolo-triazolo-pyridazinethiones are directly relevant to the target compound, 2-(4-{6-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine-1-carbonyl)quinoxaline, as both share the [, , ]triazolo[4,3-b]pyridazine core structure. This shared scaffold strongly suggests that the target compound might have been inspired by or designed based on the indolo-triazolo-pyridazinethiones, potentially aiming to explore and expand upon their biological activity or develop new applications.

Overview

The compound 2-(4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine-1-carbonyl)quinoxaline is a novel chemical entity with potential applications in medicinal chemistry. Its unique structure integrates multiple heterocyclic systems, which may contribute to its biological activity. The compound is classified under the category of triazole derivatives and quinoxaline-based compounds, which are known for their diverse pharmacological properties.

Source

This compound is cataloged under the Chemical Abstracts Service (CAS) number 2415539-31-8 and has been referenced in various chemical databases and publications, indicating its relevance in ongoing research within the field of organic synthesis and drug development .

Classification

The compound falls into the broader category of heterocyclic compounds, specifically featuring:

  • Triazolo[4,3-b]pyridazine: A bicyclic structure known for its ability to interact with biological targets.
  • Piperidine: A six-membered nitrogen-containing ring that often serves as a scaffold in pharmaceuticals.
  • Quinoxaline: Another heterocyclic component that contributes to the compound's potential biological activity.
Synthesis Analysis

Methods

The synthesis of 2-(4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine-1-carbonyl)quinoxaline typically involves several key steps:

  1. Formation of the Triazole Ring: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and suitable carbonyl compounds.
  2. Piperidine Derivative Synthesis: The piperidine moiety can be synthesized via alkylation or acylation reactions involving piperidine and various electrophiles.
  3. Quinoxaline Construction: The quinoxaline framework is often formed through condensation reactions between o-phenylenediamines and carbonyl compounds.

Technical Details

The synthetic routes are characterized by the use of various reagents and catalysts to facilitate the formation of these complex structures. For example, coupling reactions may utilize palladium or copper catalysts to promote bond formation between the different components of the molecule .

Molecular Structure Analysis

Structure

The molecular formula of the compound is C20H24N6OC_{20}H_{24}N_{6}O, with a molecular weight of 364.4 g/mol. The structural representation includes:

  • A quinoxaline core.
  • A piperidine ring linked to a triazolo[4,3-b]pyridazine moiety.
  • A tert-butyl substituent that enhances lipophilicity and may influence biological activity.

Data

The compound's detailed structural data can be derived from spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), which confirm the presence and connectivity of the functional groups .

Chemical Reactions Analysis

Reactions

The compound may undergo various chemical reactions characteristic of its functional groups:

  1. Nucleophilic Substitution: The piperidine nitrogen can act as a nucleophile in substitution reactions.
  2. Electrophilic Aromatic Substitution: The quinoxaline ring can participate in electrophilic substitutions due to its electron-rich nature.
  3. Hydrolysis: The carbonyl group may be susceptible to hydrolysis under acidic or basic conditions.

Technical Details

Reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing yields and purity during synthesis .

Mechanism of Action

Data

Mechanistic insights can be gained through biochemical assays that evaluate binding affinity and inhibitory activity against target proteins .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: 364.4 g/mol
  • Density: Not available
  • Melting Point: Not available
  • Boiling Point: Not available

Chemical Properties

The compound is expected to exhibit moderate solubility in organic solvents due to its hydrophobic tert-butyl group while potentially being less soluble in water due to its complex structure.

Applications

Scientific Uses

2-(4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine-1-carbonyl)quinoxaline has potential applications in:

  • Drug Development: As a lead compound for designing new pharmaceuticals targeting specific diseases.
  • Biochemical Research: To study interactions with biological macromolecules or pathways involved in disease processes.
  • Synthetic Chemistry: As a building block for further chemical modifications leading to novel compounds with enhanced properties .

This compound exemplifies the intricate interplay between structure and function in drug design, highlighting the importance of heterocyclic chemistry in developing new therapeutic agents.

Properties

CAS Number

2197613-45-7

Product Name

2-(4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine-1-carbonyl)quinoxaline

IUPAC Name

[4-(6-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)piperidin-1-yl]-quinoxalin-2-ylmethanone

Molecular Formula

C23H25N7O

Molecular Weight

415.501

InChI

InChI=1S/C23H25N7O/c1-23(2,3)19-8-9-20-26-27-21(30(20)28-19)15-10-12-29(13-11-15)22(31)18-14-24-16-6-4-5-7-17(16)25-18/h4-9,14-15H,10-13H2,1-3H3

InChI Key

FDJIHFCQKLNYKD-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=NN2C(=NN=C2C3CCN(CC3)C(=O)C4=NC5=CC=CC=C5N=C4)C=C1

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.